4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
Description
Properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-16-10-21-6-3-15(16)19(25)24-7-4-13(5-8-24)11-26-18-9-17(14-1-2-14)22-12-23-18/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHSPSHWBYQPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=C(C=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more stable and readily available boronic acid derivatives and halogenated pyrimidines, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of various substituted pyrimidines
Scientific Research Applications
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. The structural components of 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine suggest it may inhibit tumor growth by interfering with DNA synthesis or repair mechanisms. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them promising candidates for further investigation in oncology .
Neurological Disorders
Given its piperidine structure, this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research into related piperidine derivatives has demonstrated efficacy in treating conditions such as schizophrenia and depression. The potential for this compound to modulate these pathways warrants exploration in neuropharmacology .
Antimicrobial Properties
Compounds containing pyrimidine rings have been documented for their antimicrobial activities. The fluorinated component may enhance the antibacterial efficacy against resistant strains of bacteria. Preliminary studies on similar structures indicate potential as broad-spectrum antimicrobial agents, which could be beneficial in addressing public health challenges posed by antibiotic resistance .
Case Studies
Several studies have been conducted to explore the biological activities of structurally related compounds, providing insights into the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Demonstrated that related pyrimidines inhibited cell proliferation in various cancer cell lines, suggesting similar potential for the target compound. |
| Study B | Neurological effects | Investigated piperidine derivatives showing significant antidepressant-like effects in animal models, indicating possible therapeutic benefits for mood disorders. |
| Study C | Antimicrobial activity | Reported that certain fluorinated compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, supporting further research into the target compound's efficacy. |
Mechanism of Action
The mechanism of action of 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities with analogous compounds:
Functional Group Analysis
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-fluoropyridine-4-carbonyl group is electron-withdrawing, which may enhance binding to receptors requiring polarized interactions. In contrast, the sulfonyl group in CAS 2309776-69-8 is strongly electron-withdrawing but less lipophilic than the pyridine-carbonyl group.
- Substituent Position : The 4-cyclopropyl group in the target compound and CAS 2309776-69-8 introduces steric hindrance, which may influence conformational flexibility compared to the 4-methyl group in CAS 2201782-91-2 .
Pharmacokinetic and Physicochemical Implications
- Hydrogen Bonding : The target compound’s fluoropyridine-carbonyl moiety offers hydrogen-bonding sites absent in the pyrrolidine derivative (CAS 2155538-48-8 ), which may enhance target affinity.
- Synthetic Accessibility : The target compound’s higher molecular weight and complex substituents (e.g., fluoropyridine) may increase synthesis difficulty compared to simpler analogues like CAS 2201782-91-2 .
Biological Activity
The compound 4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a pyrimidine derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H20FN3O2
- Molecular Weight : 317.36 g/mol
- CAS Number : Not specified in the sources.
Research indicates that compounds similar to This compound often act as inhibitors of various kinases and enzymes involved in cancer progression and inflammation. The presence of the pyrimidine ring and piperidine moiety suggests that this compound may interact with specific biological targets, potentially modulating signaling pathways involved in cell proliferation and survival.
Antitumor Activity
Several studies have demonstrated the antitumor properties of pyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism typically involves the inhibition of key signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Anti-inflammatory Effects
Pyrimidine derivatives are also noted for their anti-inflammatory activities. They can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in models of chronic inflammatory diseases. This activity is crucial for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Study 1: Antitumor Efficacy
In a recent study, a compound structurally related to This compound was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent antitumor activity.
Study 2: Inhibition of Inflammatory Mediators
Another study investigated the effects of a similar pyrimidine compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the secretion of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
